molecular formula C16H12ClN3O B14188863 3-(4-Chlorophenyl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine CAS No. 834857-32-8

3-(4-Chlorophenyl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine

Cat. No.: B14188863
CAS No.: 834857-32-8
M. Wt: 297.74 g/mol
InChI Key: OXEJNXFOXQAZFA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to the triazine ring, along with a keto group (oxo) at the fourth position. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzonitrile with 4-methylbenzohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux temperature. The resulting intermediate undergoes cyclization to form the triazine ring, yielding the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. Industrial production may also involve the use of alternative solvents and catalysts to improve efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or other reduced forms.

    Substitution: The chlorophenyl and methylphenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents such as sodium hydroxide (NaOH) or sulfuric acid (H2SO4) under controlled temperatures.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Reduction typically yields alcohols or other reduced derivatives.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

3-(4-Chlorophenyl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

    Medicine: The compound is investigated for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.

    Industry: In industrial applications, the compound is used in the formulation of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorophenyl and methylphenyl groups enhances its binding affinity and specificity. The keto group plays a crucial role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
  • Bis[3-(4-chlorophenyl)-1-(4-methylphenyl)-carboxamido-1,3-propandionato]oxovanadium

Uniqueness

3-(4-Chlorophenyl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

834857-32-8

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-(4-methylphenyl)-4-oxido-1,2,4-triazin-4-ium

InChI

InChI=1S/C16H12ClN3O/c1-11-2-4-12(5-3-11)15-10-20(21)16(19-18-15)13-6-8-14(17)9-7-13/h2-10H,1H3

InChI Key

OXEJNXFOXQAZFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C[N+](=C(N=N2)C3=CC=C(C=C3)Cl)[O-]

Origin of Product

United States

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